3-Ethoxy-5-fluoro-4-formylbenzoic acid
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Overview
Description
3-Ethoxy-5-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the ethoxylation of 5-fluoro-4-formylbenzoic acid, followed by the introduction of the formyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-fluoro-4-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-5-fluoro-4-carboxybenzoic acid.
Reduction: 3-Ethoxy-5-fluoro-4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-fluoro-4-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-formylbenzoic acid
- 4-Fluoro-3-formylbenzoic acid
- 3-Ethoxy-4-fluoro-5-formylbenzoic acid
Uniqueness
3-Ethoxy-5-fluoro-4-formylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-ethoxy-5-fluoro-4-formylbenzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-2-15-9-4-6(10(13)14)3-8(11)7(9)5-12/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
WGQGWEDEJNRSRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)F)C=O |
Origin of Product |
United States |
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